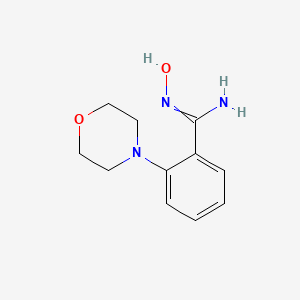

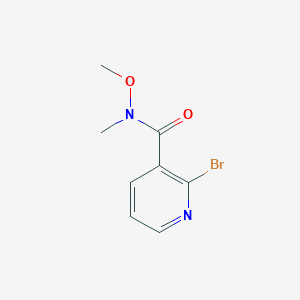

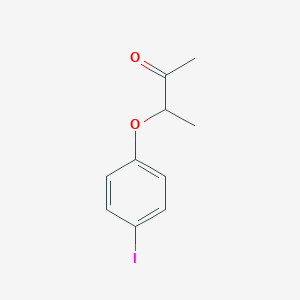

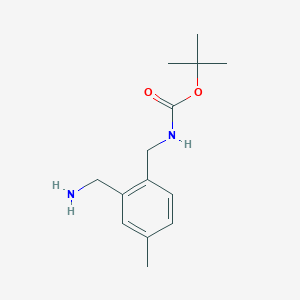

![molecular formula C11H18N2 B1443396 tert-Butyl[(6-methylpyridin-3-yl)methyl]amine CAS No. 1184003-41-5](/img/structure/B1443396.png)

tert-Butyl[(6-methylpyridin-3-yl)methyl]amine

Übersicht

Beschreibung

“tert-Butyl[(6-methylpyridin-3-yl)methyl]amine” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that tert-butyl compounds are often used in organic synthesis and can act as protecting groups for amines3.

Synthesis Analysis

The synthesis of “tert-Butyl[(6-methylpyridin-3-yl)methyl]amine” is not explicitly mentioned in the available resources. However, tert-butyl compounds can be synthesized using various methods. For instance, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines2.Molecular Structure Analysis

The molecular structure of “tert-Butyl[(6-methylpyridin-3-yl)methyl]amine” is not directly available. However, related compounds such as tert-butyl (6-methylpyridin-3-yl)carbamate have a molecular weight of 208.261.Chemical Reactions Analysis

Specific chemical reactions involving “tert-Butyl[(6-methylpyridin-3-yl)methyl]amine” are not detailed in the available resources. However, tert-butyl compounds are known to participate in various chemical reactions. For example, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines2.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl[(6-methylpyridin-3-yl)methyl]amine” are not directly available. However, related compounds such as tert-butyl (6-methylpyridin-3-yl)carbamate are solid at room temperature1.Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship Studies

In medicinal chemistry, tert-Butyl[(6-methylpyridin-3-yl)methyl]amine derivatives have been investigated for their potential as ligands for histamine H4 receptors. These studies involve synthesizing a series of 2-aminopyrimidines to optimize potency, leading to compounds with significant anti-inflammatory and antinociceptive activities, highlighting the compound's role in pain management and inflammation control (Altenbach et al., 2008).

Catalysis and Polymerization

This compound has also shown utility in the field of catalysis and polymerization. For instance, its derivatives have been used in the synthesis of group 10 metal aminopyridinato complexes, demonstrating applications as catalysts for aryl-Cl activation and the polymerization of hydrosilane towards the production of soluble, linear poly(methylsilane) with remarkable activity (Deeken et al., 2006).

Synthetic Organic Chemistry

In synthetic organic chemistry, the tert-Butyl[(6-methylpyridin-3-yl)methyl]amine framework is leveraged in the preparation and Diels-Alder reaction of 2-Amido substituted furans, illustrating its versatility in complex organic transformations and its contribution to the field of heterocyclic chemistry (Padwa et al., 2003).

Amine Exchange Reactions

Research into amine exchange reactions has also been conducted, where derivatives of tert-Butyl[(6-methylpyridin-3-yl)methyl]amine participate in exchange reactions with amino acids, showcasing the compound's utility in modifying the structure and properties of amino acids for further applications in chemistry and biology (Min’yan’ et al., 2010).

Asymmetric Synthesis

The tert-Butyl[(6-methylpyridin-3-yl)methyl]amine scaffold is instrumental in the asymmetric synthesis of chiral amines, demonstrating its importance in the creation of bioactive molecules and pharmaceutical agents, where chiral amines play a critical role (Xu et al., 2013).

Safety And Hazards

The safety and hazards associated with “tert-Butyl[(6-methylpyridin-3-yl)methyl]amine” are not directly available. However, related compounds such as tert-butyl (6-methylpyridin-3-yl)carbamate have hazard statements including H302 (Harmful if swallowed), and precautionary statements including P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.

Zukünftige Richtungen

The future directions for the use of “tert-Butyl[(6-methylpyridin-3-yl)methyl]amine” are not directly available. However, tert-butyl compounds have been noted for their potential in industrial production due to their recyclability and effectiveness under mild, environment-friendly conditions2.

Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more detailed analysis, please refer to the original papers and resources.

Eigenschaften

IUPAC Name |

2-methyl-N-[(6-methylpyridin-3-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9-5-6-10(7-12-9)8-13-11(2,3)4/h5-7,13H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHPUDGOODKJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl[(6-methylpyridin-3-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

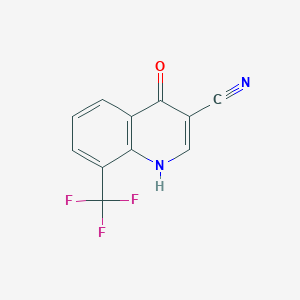

![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)